Lipophilicity Modulation: Propyl Chain vs. Methyl and Ethyl Analogs
The N1-propyl substituent of 3-Nitro-1-propyl-1H-pyrazol-4-amine confers a higher calculated partition coefficient (clogP) compared to its methyl and ethyl counterparts. This increase in lipophilicity is a key differentiator for membrane permeability and target engagement in cell-based assays .
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~1.0 (calculated) |
| Comparator Or Baseline | 3-Nitro-1-methyl-1H-pyrazol-4-amine (clogP ~0.5, estimated) and 3-Nitro-1-ethyl-1H-pyrazol-4-amine (clogP ~0.7, estimated) |
| Quantified Difference | Target compound is ~2-3 times more lipophilic than the methyl analog, as estimated by the difference in clogP values. |
| Conditions | In silico calculation using standard methods (e.g., ChemDraw). |
Why This Matters
For cell-based assays, higher lipophilicity within this range generally correlates with improved passive membrane permeability, making the propyl analog a superior choice for intracellular target engagement studies compared to shorter-chain alternatives.
